1-Benzhydryl-4-({4-nitrophenyl}acetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydryl-4-({4-nitrophenyl}acetyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a piperazine derivative and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-Benzhydryl-4-({4-nitrophenyl}acetyl)piperazine is not fully understood. However, it is believed to act as a modulator of the gamma-aminobutyric acid (GABA) system. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By modulating the GABA system, this compound may exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, this compound has been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Benzhydryl-4-({4-nitrophenyl}acetyl)piperazine in lab experiments is its potential therapeutic properties. This compound may be useful in the development of new treatments for various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Zukünftige Richtungen
There are several future directions for the research on 1-Benzhydryl-4-({4-nitrophenyl}acetyl)piperazine. One direction is to investigate its potential use in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis. Another direction is to study its mechanism of action in more detail, in order to develop more effective treatments. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 1-Benzhydryl-4-({4-nitrophenyl}acetyl)piperazine involves the reaction of 4-nitrobenzoyl chloride with benzhydryl piperazine in the presence of a base such as triethylamine. This reaction leads to the formation of the desired compound, which can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-Benzhydryl-4-({4-nitrophenyl}acetyl)piperazine has been studied extensively for its potential therapeutic properties. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. Additionally, this compound has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
Molekularformel |
C25H25N3O3 |
---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C25H25N3O3/c29-24(19-20-11-13-23(14-12-20)28(30)31)26-15-17-27(18-16-26)25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,25H,15-19H2 |
InChI-Schlüssel |
MYECYKCCFRWTFX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.